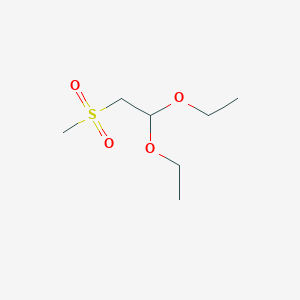
1,1-Diethoxy-2-methanesulfonylethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1,1-Diethoxy-2-methanesulfonylethane can be synthesized through a multi-step process involving the reaction of ethyl alcohol with methanesulfonyl chloride in the presence of a base . The reaction typically requires anhydrous conditions and a suitable solvent such as dichloromethane . The reaction proceeds through the formation of an intermediate, which is then further reacted with ethyl alcohol to yield the final product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques . The use of catalysts and controlled reaction conditions ensures efficient production .
化学反应分析
Types of Reactions
1,1-Diethoxy-2-methanesulfonylethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethoxy derivatives.
科学研究应用
1,1-Diethoxy-2-methanesulfonylethane has several applications in scientific research:
作用机制
The mechanism of action of 1,1-Diethoxy-2-methanesulfonylethane involves its interaction with molecular targets through its sulfonyl group . The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function . This interaction can affect various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
1,1-Dimethoxy-2-methanesulfonylethane: Similar structure but with methoxy groups instead of ethoxy groups.
1,1-Diethoxy-2-methanesulfonylpropane: Similar structure but with a propane backbone instead of ethane.
Uniqueness
Its ability to undergo various chemical reactions and its utility in different research fields make it a valuable compound .
生物活性
1,1-Diethoxy-2-methanesulfonylethane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
This compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C8H18O4S
- Molecular Weight : 206.29 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to modulate enzyme activities and receptor functions, which can lead to significant pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various microbial strains revealed the following Minimum Inhibitory Concentration (MIC) values:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Candida albicans | 75 |
These results suggest that the compound has potential applications in treating infections caused by these pathogens.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in macrophages. This was evidenced by a reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with the compound.
Study 1: Antimicrobial Efficacy
A recent study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested in various concentrations, showing significant antibacterial activity with an MIC of 50 µg/mL. This indicates its potential as a therapeutic agent against resistant bacterial strains .
Study 2: Cytotoxicity Assessment
In assessing cytotoxic effects, the compound was tested on human cell lines. The results indicated that at lower concentrations (up to 100 µg/mL), there was no significant cytotoxicity observed, making it a candidate for further therapeutic exploration. However, higher concentrations led to cell death, emphasizing the need for careful dosage considerations in potential applications .
属性
IUPAC Name |
1,1-diethoxy-2-methylsulfonylethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4S/c1-4-10-7(11-5-2)6-12(3,8)9/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIFXWJJPGVAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CS(=O)(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













